molecular formula C10H11ClO2 B12273880 2-(4-Chlorophenoxy)cyclobutan-1-ol

2-(4-Chlorophenoxy)cyclobutan-1-ol

Cat. No.: B12273880
M. Wt: 198.64 g/mol
InChI Key: YFDHAAHHJNZJNI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)cyclobutan-1-ol is a cyclobutanol derivative featuring a four-membered cyclobutane ring substituted with a hydroxyl group (-OH) and a 4-chlorophenoxy moiety. The hydroxyl group confers polarity, influencing solubility and reactivity, while the 4-chlorophenoxy group may enhance stability and bioactivity.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(4-chlorophenoxy)cyclobutan-1-ol

InChI

InChI=1S/C10H11ClO2/c11-7-1-3-8(4-2-7)13-10-6-5-9(10)12/h1-4,9-10,12H,5-6H2

InChI Key

YFDHAAHHJNZJNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)cyclobutan-1-ol typically involves the reaction of 4-chlorophenol with cyclobutanone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the cyclobutanone is replaced by the 4-chlorophenoxy group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-(4-Chlorophenoxy)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)cyclobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenoxy)cyclobutanone or 2-(4-chlorophenoxy)cyclobutanecarboxylic acid.

    Reduction: Formation of 2-(4-chlorophenoxy)cyclobutan-1-ol derivatives.

    Substitution: Formation of various substituted phenoxycyclobutane derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2: Physical Properties of 4-Chlorophenyl Cycloalkane Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Functional Group
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 210.65 80–82 Carboxylic acid
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile 219.70 Not reported Carbonitrile
2-(4-Chlorophenoxy)cyclobutan-1-ol* 198.65 Not available Alcohol

Source: Kanto Reagents Catalog (2022) ; *Calculated from molecular formula C₁₀H₁₁ClO₂

Table 3: Biological Activities of 4-Chlorophenoxy Derivatives

Compound Biological Activity Application
2-(4-Chlorophenoxy)acetamide derivatives ATF4 inhibition (IC₅₀ < 1 µM) Cancer therapeutics

Source: European Patent Bulletin (2021)

Research Findings and Discussion

  • Synthetic Efficiency: Microwave-assisted synthesis significantly improves yields (up to 92%) and reduces reaction times (15 minutes vs. hours) for 4-chlorophenoxy esters, a strategy applicable to the target compound .
  • Functional Group Impact: The hydroxyl group in 2-(4-Chlorophenoxy)cyclobutan-1-ol likely reduces thermal stability compared to carboxylic acid analogs (mp 80–82°C) but enhances hydrogen-bonding capacity .
  • Pharmacological Potential: Structural complexity in patent compounds (e.g., azetidine rings) correlates with ATF4 inhibition, suggesting that derivatization of the target compound could unlock therapeutic utility .
  • Ring Strain Effects : The cyclobutane ring’s inherent strain may increase reactivity compared to cyclohexane derivatives, favoring ring-opening reactions or polymer formation.

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